Oxolan-3-ylmethanesulfonyl fluoride

Description

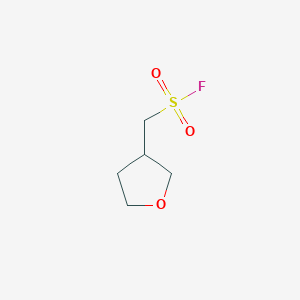

Structure

2D Structure

Properties

IUPAC Name |

oxolan-3-ylmethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVHNJXPKIQJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255844 | |

| Record name | 3-Furanmethanesulfonyl fluoride, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258640-07-1 | |

| Record name | 3-Furanmethanesulfonyl fluoride, tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanesulfonyl fluoride, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Foundational and Contemporary Approaches for Sulfonyl Fluoride (B91410) Construction

The traditional and most widely employed methods for synthesizing sulfonyl fluorides involve the conversion of other sulfur-containing functional groups. These approaches are valued for their reliability and are often the first consideration for the synthesis of a novel sulfonyl fluoride.

Halogen Exchange Reactions Utilizing Sulfonyl Chloride Precursors

The most conventional and direct route to sulfonyl fluorides is through a halogen exchange (Halex) reaction, starting from the corresponding sulfonyl chloride. researchgate.netorganic-chemistry.org This method is predicated on the nucleophilic substitution of the chloride atom with a fluoride ion. A variety of fluoride sources can be employed, with potassium fluoride (KF) being a common and cost-effective choice. organic-chemistry.org The reaction is often carried out in a biphasic system of water and an organic solvent like acetone, which can accelerate the reaction. organic-chemistry.org Other fluoride reagents such as potassium bifluoride (KHF₂) are also effective. The stability of alkylsulfonyl fluorides is generally lower than their aryl counterparts, and care must be taken to avoid hydrolysis of the product. wikipedia.org

For the synthesis of Oxolan-3-ylmethanesulfonyl fluoride, this would involve the acquisition or synthesis of the precursor, (oxolan-3-yl)methanesulfonyl chloride. This precursor would then be subjected to a fluoride source to yield the desired product.

Table 1: Examples of Halogen Exchange Reactions for Sulfonyl Fluoride Synthesis This table presents representative examples of the synthesis of sulfonyl fluorides from sulfonyl chlorides, illustrating the general conditions and yields.

| Sulfonyl Chloride Precursor | Fluoride Source | Solvent(s) | Conditions | Yield (%) |

| Benzenesulfonyl chloride | KF | Water/Acetone | Room Temp, 2-4h | >95 |

| p-Toluenesulfonyl chloride | KHF₂ | Acetonitrile | Not specified | High |

| Methanesulfonyl chloride | KF | Water/Acetone | Room Temp, 2-4h | 84-100 |

| Various aryl and heteroaryl sulfonyl chlorides | KF | Water/Acetone | Room Temp, 2-4h | 84-100 organic-chemistry.org |

Oxidative Fluorination Pathways from Thiols and Disulfides

An alternative strategy for the synthesis of sulfonyl fluorides is the oxidative fluorination of thiols or their corresponding disulfides. This approach avoids the need to pre-form a sulfonyl chloride. Several methods have been developed for this transformation. One such method involves the use of an oxidant in conjunction with a fluoride source. For instance, an electrochemical approach has been reported that directly converts thiols or disulfides to sulfonyl fluorides using potassium fluoride as the fluoride source in an undivided cell. nih.gov This method is notable for its mild conditions and avoidance of chemical oxidants. nih.gov

To apply this methodology for the synthesis of this compound, the required starting material would be (oxolan-3-yl)methanethiol (B1612170) or bis((oxolan-3-yl)methyl) disulfide. This precursor would then undergo oxidative fluorination to generate the target compound.

Table 2: Examples of Oxidative Fluorination of Thiols for Sulfonyl Fluoride Synthesis This table showcases examples of the conversion of thiols to sulfonyl fluorides, highlighting the reaction conditions and outcomes.

Conversions from Sulfonates and Sulfonic Acids

Sulfonic acids and their salts (sulfonates) are abundant and stable compounds that can serve as precursors to sulfonyl fluorides. nih.govrsc.org Direct conversion can be challenging, and often proceeds through a two-step, one-pot process involving the in situ formation of a sulfonyl chloride intermediate. nih.gov Reagents like cyanuric chloride or trichloroacetonitrile (B146778) can be used to generate the sulfonyl chloride, which is then subjected to a fluoride source such as KHF₂. nih.govnih.gov Deoxyfluorination reagents like Xtalfluor-E® have also been shown to convert both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides under mild conditions. nih.gov

The synthesis of this compound via this route would necessitate (oxolan-3-yl)methanesulfonic acid or a corresponding sulfonate salt as the starting material. This would then be converted to the sulfonyl fluoride using one of the aforementioned methods.

Table 3: Synthesis of Sulfonyl Fluorides from Sulfonic Acids and Sulfonates This table provides examples of the conversion of sulfonic acids and sulfonates to sulfonyl fluorides.

Transformations via Sulfonamides

Sulfonamides, which are generally stable compounds, can also be transformed into sulfonyl fluorides. This conversion typically requires the activation of the sulfonamide group. One reported method utilizes a pyrylium (B1242799) salt in the presence of magnesium chloride to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride by the addition of potassium fluoride. This method is noted for its mild conditions and high chemoselectivity.

For the preparation of this compound using this approach, (oxolan-3-yl)methanesulfonamide would be the required precursor. This sulfonamide would then be subjected to the activation and fluorination sequence.

Table 4: Examples of Sulfonyl Fluoride Synthesis from Sulfonamides This table illustrates the conversion of sulfonamides to sulfonyl fluorides with representative examples.

Emergent Methodologies for Carbon-Sulfonyl Fluoride (C-SO₂F) Bond Formation

Recent advances in synthetic chemistry have led to the development of novel methods for the direct formation of the C-SO₂F bond, bypassing the need for pre-functionalized sulfur-containing starting materials. These emergent strategies often employ photocatalysis to generate reactive intermediates under mild conditions.

Photocatalytic Strategies for Fluorosulfonylation

Photocatalytic methods have emerged as a powerful tool for the synthesis of sulfonyl fluorides. researchgate.netacs.orgresearchgate.net These reactions often involve the generation of a radical species which can then be trapped by a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by reaction with a fluorine source like N-fluorobenzenesulfonimide (NFSI). researchgate.netacs.org These methods are attractive due to their mild reaction conditions and broad functional group tolerance. For example, the photocatalytic hydro-fluorosulfonylation of alkenes has been reported, offering a direct route to aliphatic sulfonyl fluorides. rsc.org

The synthesis of this compound using a photocatalytic approach could potentially start from a precursor such as 3-(iodomethyl)oxolane (B1332964) or a related compound with a suitable radical precursor group. This would allow for the direct installation of the -SO₂F group onto the oxolane-containing fragment. Another possibility is the hydro-fluorosulfonylation of 3-methyleneoxolane, if available.

Table 5: Examples of Photocatalytic Fluorosulfonylation This table provides examples of modern photocatalytic methods for the synthesis of sulfonyl fluorides.

Electrochemical Approaches for Sulfonyl Fluoride Synthesis

Electrosynthesis has emerged as a sustainable and efficient platform for molecular transformations, utilizing traceless electrons as redox reagents to avoid stoichiometric oxidants. rsc.orgrsc.org The electrochemical synthesis of sulfonyl fluorides can be achieved from various readily available starting materials.

One prominent strategy involves the oxidative coupling of thiols or disulfides with a fluoride source. rsc.orgthieme.de In 2019, the Noël group demonstrated the synthesis of aryl, heteroaryl, and alkyl sulfonyl fluorides from the corresponding thiols and potassium fluoride (KF) under benign electrochemical conditions. rsc.org This approach could be hypothetically applied to synthesize this compound by using (oxolan-3-yl)methanethiol as the starting material.

Another powerful electrochemical method is the oxo-fluorosulfonylation of alkynes, which generates β-keto sulfonyl fluorides. nih.gov This process involves the generation of a fluorosulfonyl radical (FSO₂•) from sulfuryl chlorofluoride (FSO₂Cl) under electrochemical conditions, with air serving as the oxidant. nih.gov More recently, a sustainable electrosynthetic route to β-keto sulfonyl fluorides was developed using vinyl triflates and FSO₂Cl with inexpensive graphite (B72142) felt electrodes, avoiding the need for a sacrificial anode. acs.org While not directly producing the target compound, these methods highlight the electrochemical generation of FSO₂-containing building blocks.

The table below summarizes key features of representative electrochemical methods for sulfonyl fluoride synthesis.

| Starting Material | Reagents | Key Features | Potential Application for Target | Citation |

| Thiols/Disulfides | KF, MeCN/H₂O | Avoids stoichiometric oxidants; broad scope. | From (oxolan-3-yl)methanethiol. | rsc.org |

| Alkynes | FSO₂Cl, Air, Mg anode | One-step synthesis of β-keto sulfonyl fluorides. | Indirect; functionalization of an alkyne-substituted oxolane. | nih.gov |

| Vinyl Triflates | FSO₂Cl, Graphite electrodes | Sustainable (no sacrificial anode); accesses cyclic systems. | Indirect; from an oxolane-derived vinyl triflate. | acs.org |

| Sulfinamides | Et₃N·3HF | Forms sulfonimidoyl fluorides (aza-bioisosteres). | Not directly applicable, but shows S-F bond formation. | chinesechemsoc.org |

Radical Fluorosulfonylation Reactions

Radical chemistry offers a powerful toolkit for C-S and S-F bond formation, enabling the conversion of C(sp³)-H bonds and other functional groups into sulfonyl fluorides under mild conditions. nih.govnih.gov These reactions often proceed via a fluorosulfonyl radical (•SO₂F) or a sulfonyl radical (RSO₂•) intermediate that is subsequently fluorinated. repec.orgnih.gov

A prominent strategy is the decarboxylative fluorosulfonylation , which utilizes abundant carboxylic acids as starting materials. rsc.orgnih.gov This method involves the conversion of a carboxylic acid to a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester, which then undergoes photocatalytic radical generation, sulfur dioxide insertion using a surrogate like 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), and fluorination. rsc.orgresearchgate.netchemistryviews.org A similar photocatalytic approach was developed for hypervalent iodine(III) carboxylates, which can also be generated in situ from carboxylic acids. nih.govacs.org This pathway is highly relevant for the synthesis of this compound, which could be prepared from (oxolan-3-yl)acetic acid.

Photoredox-catalyzed methods have also been developed for the hydro-fluorosulfonylation of unactivated alkenes. nih.gov Using a redox-active fluorosulfonyl radical precursor, this approach provides direct access to aliphatic sulfonyl fluorides. nih.gov An oxolane bearing a terminal alkene on the side chain could serve as a substrate for this transformation. Additionally, visible-light-mediated fluorosulfonylation of thianthrenium salts provides another route to sulfonyl fluorides under mild conditions. tandfonline.com

The table below outlines various radical fluorosulfonylation strategies.

| Reaction Type | Radical Precursor | SO₂ Source | Fluorine Source | Key Features | Citation |

| Decarboxylative | Carboxylic Acid NHPI Esters | DABSO | NFSI | Uses abundant carboxylic acids; mild photocatalytic conditions. | rsc.org |

| Decarboxylative | Hypervalent Iodine(III) Carboxylates | DABSO | KHF₂ | Photocatalytic or thermal conditions; one-pot from acids. | nih.govacs.org |

| Hydro-fluorosulfonylation | Alkenes (via FABI reagent) | FABI | FABI | Direct fluorosulfonylation of unactivated alkenes; late-stage functionalization. | nih.gov |

| From Allyl Sulfones | Allyl Sulfones | N/A | FSO₂Cl | One-step synthesis of allyl sulfonyl fluorides. | rsc.org |

Metal-Catalyzed Fluorosulfonylation Reactions

Transition-metal catalysis provides efficient and selective pathways for constructing C-SO₂F bonds. nih.gov Catalysts based on copper, palladium, and iron have been successfully employed in fluorosulfonylation reactions. nih.govacs.orgacs.org

Copper-catalyzed reactions are particularly notable. One general method involves the fluorosulfonylation of arenediazonium salts using DABSO as the SO₂ source and potassium bifluoride (KHF₂) as the fluorine source. nih.govacs.org While this is specific to arenes, other copper-catalyzed methods have been developed for aliphatic systems. For instance, a copper-catalyzed protocol for the fluorosulfonylation of inert C(sp³)–H bonds has been reported, proceeding through a radical relay mechanism involving a 1,5-hydrogen atom transfer (HAT). acs.orgacs.org This C-H functionalization strategy could potentially be applied to an appropriate oxolane precursor.

Palladium-catalyzed reactions often involve the cross-coupling of organic halides or their equivalents with a fluorosulfonyl source. nih.govnih.gov For example, a palladium-catalyzed fluorosulfonylvinylation of organic iodides with ethenesulfonyl fluoride (ESF) has been described, though this is more suited for creating vinyl sulfonyl fluorides. nih.govnih.gov More relevant are palladium-catalyzed cross-coupling reactions of aryl fluorosulfonates with boronic acids, which, while not forming the sulfonyl fluoride group, demonstrate the utility of palladium in manipulating this functional group. acs.org

Recently, iron-catalyzed fluorosulfonylation of alkenes has been developed using sodium dithionite (B78146) (Na₂S₂O₄) as both the SO₂ source and a reductant, with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. acs.orgnih.gov This method allows for the synthesis of various functionalized alkyl sulfonyl fluorides through a process involving intramolecular radical cyclization and SO₂ insertion. acs.orgnih.gov

| Metal Catalyst | Substrate Type | Key Reagents | Reaction Type | Citation |

| Copper | Arenediazonium Salts | DABSO, KHF₂ | Fluorosulfonylation | nih.govacs.org |

| Copper | Aliphatic C(sp³)-H | DABSO, N-fluorosulfonamide | Radical Relay / 1,5-HAT | acs.org |

| Palladium | Organic Iodides | Ethenesulfonyl fluoride (ESF) | Fluorosulfonylvinylation | nih.govnih.gov |

| Iron | Alkenes | Na₂S₂O₄, NFSI | Intramolecular Cyclization / SO₂ Insertion | acs.orgnih.gov |

Stereoselective Synthesis of Oxolane Derivatives with Functionalized Side Chains

The synthesis of a specific enantiomer or diastereomer of this compound necessitates stereocontrolled methods for constructing the oxolane (tetrahydrofuran) ring.

Strategies for Chiral Oxolane Precursors

The asymmetric synthesis of substituted tetrahydrofurans is a well-established field. A variety of strategies exist to generate chiral oxolane cores that can be further functionalized.

One-pot asymmetric syntheses have been developed, such as a sequence involving allylboration, hydroboration, iodination, and cyclization starting from aldehydes, which produces 2- and 2,3-disubstituted tetrahydrofurans with high enantiomeric excess (86–99% ee). acs.org Organocatalysis offers another powerful approach; for example, an asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been achieved via a double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals, proceeding with high enantio- and diastereoselectivity. researchgate.net

Other notable methods include:

Asymmetric cycloadditions : Formal [3+2] cycloadditions between aldehydes and functionalized allylsilanes can produce highly substituted tetrahydrofurans. researchgate.netthieme-connect.com

Ring-closing metathesis : The synthesis of bis-THF cores, relevant to natural products, has been achieved using ring-closing metathesis from chiral diol precursors. rsc.org

Intramolecular etherification : The stereocontrolled cyclization of chiral 1,3-diols or the Williamson etherification of precursors derived from chiral epoxides are classic and effective strategies. acs.org

Asymmetric Induction in Sulfonyl Fluoride Introduction

Achieving stereoselectivity during the introduction of the sulfonyl fluoride group itself is a significant challenge. The majority of fluorosulfonylation methods proceed through radical or high-energy intermediates where stereochemical information can be lost. However, asymmetric induction can be achieved if the reaction pathway is influenced by a chiral element.

Possible strategies include:

Substrate Control : A chiral oxolane precursor can direct the approach of reagents. For example, in a radical C-H fluorosulfonylation, a bulky substituent on the oxolane ring could create a facial bias, leading to a diastereoselective reaction at the adjacent methylene (B1212753) group.

Chiral Catalysts : While less common for fluorosulfonylation, the development of chiral transition-metal catalysts or chiral photoredox catalysts could, in principle, enable enantioselective transformations. For instance, a chiral copper-ligand complex might differentiate between enantiotopic C-H bonds or faces of a double bond in a fluorosulfonylation reaction.

Stereoretentive Reactions : A decarboxylative fluorosulfonylation starting from a chiral carboxylic acid could potentially proceed with retention of configuration if the radical intermediate is trapped faster than it racemizes, although this is often difficult to achieve with primary radicals.

Diastereoselective and Enantioselective Pathways to this compound

Combining the synthesis of chiral oxolane precursors with a fluorosulfonylation step allows for the diastereoselective or enantioselective synthesis of the final target molecule.

A plausible diastereoselective pathway could involve a polar radical crossover (PRC) reaction. This strategy has been used for the stereoselective functionalization of strained rings, including tetrahydrofurans. nih.govchemrxiv.org One could envision starting with a dihydrofuran-derived boronic ester, which upon reaction with an organolithium and a radical precursor under photoredox conditions, could generate a trisubstituted THF with high diastereoselectivity. nih.govchemrxiv.org If one of the introduced groups can be converted to the -CH₂SO₂F moiety, this provides a powerful route to a specific diastereomer.

An enantioselective synthesis would likely rely on establishing the key stereocenter early. A potential route is outlined below:

Asymmetric Synthesis of Precursor : An enantiomerically pure (oxolan-3-yl)acetic acid derivative is synthesized using established methods, such as those employing organocatalysis or enzymatic resolution. researchgate.net

Decarboxylative Fluorosulfonylation : The chiral carboxylic acid is subjected to a photocatalytic decarboxylative fluorosulfonylation. rsc.orgnih.gov The reaction would proceed via an achiral primary radical (Oxolan-3-yl)CH₂•, which would then be trapped by the SO₂ surrogate and fluorinating agent. In this case, the enantiopurity of the final product would be derived solely from the enantiopurity of the starting oxolane ring.

This approach ensures that the stereochemical integrity of the oxolane core, established in the initial asymmetric step, is transferred to the final product, yielding enantiomerically pure this compound.

Information regarding "this compound" is not available in the public domain, preventing the generation of a detailed article on its chemical synthesis.

Extensive searches for "this compound," including its scalable synthesis, process intensification, green chemistry metrics, and reactor applications, have yielded no specific scientific literature or data. General methodologies for the synthesis of other sulfonyl fluorides, such as arylsulfonyl fluorides and trifluoromethanesulfonyl fluoride, are documented. However, there is a complete absence of information directly pertaining to the synthesis or properties of this compound.

Consequently, it is not possible to construct an article that adheres to the requested detailed outline focusing solely on this compound. The lack of available research findings, data tables, and specific synthetic protocols for this compound means that an authoritative and scientifically accurate article as requested cannot be produced at this time.

Reactivity, Reaction Mechanisms, and Mechanistic Elucidation

Exploration of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, valued for its efficiency and the stability of the resulting linkages. researchgate.netsigmaaldrich.com Oxolan-3-ylmethanesulfonyl fluoride, as an aliphatic sulfonyl fluoride, is a potential participant in SuFEx reactions, although its reactivity profile is distinct from the more commonly used aromatic sulfonyl fluorides. Aliphatic sulfonyl fluorides are generally characterized by moderate reactivity, which allows them to be stable in many chemical environments, including aqueous buffers, yet reactive under specific catalytic conditions. enamine.net

The reaction of alkyl sulfonyl fluorides with nucleophiles such as amines, alcohols, and phenols is a cornerstone of SuFEx chemistry but can be challenging. d-nb.info These reactions often require activation due to the lower electrophilicity of the sulfur center in alkyl sulfonyl fluorides compared to aryl analogs. d-nb.info

Amines: The formation of sulfonamides through the reaction of sulfonyl fluorides with primary and secondary amines is a well-established transformation. For less reactive alkyl sulfonyl fluorides like this compound, this typically requires a base or a specific catalytic system to proceed efficiently. nih.govsci-hub.senih.gov Studies on related systems have shown that a combination of a nucleophilic catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), and a silicon additive can facilitate the amidation of even sterically hindered substrates in high yields. sci-hub.senih.gov Intramolecular chalcogen bonding has also been explored as a strategy to activate alkyl sulfonyl fluorides for reactions with various amines, achieving excellent yields. nih.govresearchgate.net

Alcohols and Phenols: The reaction of alkyl sulfonyl fluorides with alcohols to form sulfonate esters is particularly challenging and has been described as an elusive transformation within SuFEx chemistry. d-nb.infonih.gov However, recent advancements have enabled these couplings. The use of a synergistic catalytic system, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and hexamethyldisilazane (HMDS), has been shown to accelerate the reaction between sulfonyl fluoride hubs and both aryl and alkyl alcohols. nih.gov Phenols, being more acidic and often more reactive than aliphatic alcohols, can react under slightly milder conditions, typically with a strong base or a dedicated catalytic system. nih.govresearchgate.net

| Nucleophile | Typical Catalyst/Base | Product | General Yield Range |

| Primary/Secondary Amines | HOBt/Silicon Additive or BTMG | Sulfonamide | 80-98% researchgate.netnih.gov |

| Phenols | BTMG or Cs₂CO₃ | Aryl Sulfonate Ester | 70-99% researchgate.netchemrxiv.org |

| Aliphatic Alcohols | BTMG/HMDS | Alkyl Sulfonate Ester | 72-97% d-nb.infonih.gov |

This table presents generalized data for intermolecular SuFEx reactions of representative alkyl sulfonyl fluorides with various nucleophiles.

Intramolecular SuFEx reactions involving simple, unactivated alkyl sulfonyl fluorides like this compound are not widely documented. Such cyclizations and rearrangements typically necessitate specific structural prerequisites, such as the presence of a suitably positioned internal nucleophile and a molecular geometry that favors ring closure. The development of intramolecularly activated SuFEx hubs, for instance through the incorporation of a γ-sulfur atom to engage in chalcogen bonding, has been shown to facilitate such transformations, but this represents a specialized substrate class. d-nb.infonih.gov For this compound itself, without additional activating groups, intramolecular pathways are less probable compared to intermolecular ligations.

Nucleophilic Reactivity at the Sulfonyl Fluoride Moiety

The core of SuFEx chemistry lies in the transformation of the robust S-F bond, where the fluoride ion transitions from a tightly bound covalent partner to a competent leaving group. nih.gov This process is central to the nucleophilic reactivity of this compound.

In nucleophilic substitution reactions, fluoride is typically considered a poor leaving group due to the strength of the carbon-fluorine bond. However, in the context of the hexavalent sulfur center of a sulfonyl fluoride, the dynamics are different. The S-F bond is thermodynamically stable and resistant to spontaneous heterolytic cleavage. sigmaaldrich.comreddit.com Its departure requires activation.

The transition of fluoride to a leaving group is often facilitated by interaction with Lewis acids, protons, or silyl species. nih.gov For instance, in reactions involving silyl ethers, the formation of a highly stable Si-F bond provides a thermodynamic driving force for the reaction, effectively "trapping" the fluoride ion as it departs the sulfur center. nih.gov In other contexts, such as nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine activates the ring toward nucleophilic attack, and the bond-breaking step is not rate-determining, allowing fluoride to function as an effective leaving group. stackexchange.commasterorganicchemistry.com While the sulfonyl group is not aromatic, the principle of activating the electrophilic center (sulfur) to facilitate fluoride departure is analogous.

Catalysis is paramount for activating the sulfonyl fluoride moiety in this compound towards nucleophilic attack, especially with less reactive nucleophiles. sigmaaldrich.com

Catalytic Systems:

Base Catalysis: Organic bases like triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and stronger guanidine bases like BTMG are frequently used. nih.govacs.org They can act by deprotonating the nucleophile or by directly activating the sulfonyl fluoride.

Nucleophilic Catalysis: Catalysts like 1-hydroxybenzotriazole (HOBt) have been shown to activate sulfonyl fluorides. The proposed mechanism involves the formation of a more reactive intermediate that is then readily attacked by the primary nucleophile (e.g., an amine). nih.govsci-hub.sechemrxiv.org This system often requires a silicon co-additive like 1,1,3,3-tetramethyldisiloxane (TMDS) to act as a fluoride scavenger. nih.govchemrxiv.org

Lewis Acid Catalysis: Lewis acids such as calcium triflimide [Ca(NTf₂)₂] can activate sulfonyl fluorides by coordinating to the oxygen or fluorine atoms, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack. acs.org

Bifluoride Catalysis: Anhydrous bifluoride salts, like potassium bifluoride (KFHF), have proven effective in catalyzing SuFEx reactions, particularly for trifluoromethylation using TMSCF₃. semanticscholar.org The bifluoride ion is thought to activate the S-F bond, creating a superior leaving group. semanticscholar.org

| Catalytic System | Type | Proposed Role | Applicable Nucleophiles |

| BTMG/HMDS | Organobase/Fluoride Trap | Deprotonation and Fluoride Scavenging | Alcohols, Phenols nih.gov |

| HOBt/TMDS | Nucleophilic/Fluoride Trap | Formation of Activated Intermediate | Amines nih.govsci-hub.senih.gov |

| Ca(NTf₂)₂ | Lewis Acid | Activation of Sulfonyl Group | Amines acs.org |

| KFHF | Anion Catalysis | Activation of S-F Bond | Carbon Nucleophiles (TMSCF₃) semanticscholar.org |

This table summarizes various catalytic systems used for the activation of sulfonyl fluorides.

Solvent Environments: Polar aprotic solvents are critical for many SuFEx reactions. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile (MeCN) are commonly employed as they can dissolve the catalyst and substrates effectively without interfering with the reaction. researchgate.netsemanticscholar.org In some cases, the reaction medium can have a profound impact; for example, "on-water" conditions have been shown to accelerate certain SuFEx processes due to favorable interactions at the aqueous-organic interface. nih.gov The choice of solvent can influence reaction rates by affecting the solvation of ions and the stability of transition states. youtube.com

Radical Reactivity and Pathways Involving the Oxolane Ring

The oxolane (tetrahydrofuran) ring in this compound is susceptible to radical-mediated reactions. The carbon atoms adjacent to the ring oxygen (the α-positions) are particularly prone to hydrogen atom abstraction due to the stabilizing effect of the adjacent oxygen on the resulting radical intermediate. rsc.org

Research on tetrahydrofuran (B95107) derivatives has established several radical pathways:

Hydrogen Abstraction: The reaction of a radical initiator with the oxolane ring typically leads to the formation of a carbon-centered radical at an α-position. rsc.org

Radical Cyclization: If an unsaturated moiety is present elsewhere in the molecule, this radical can undergo intramolecular cyclization reactions to form new ring systems. acs.org

Ring Opening: Under certain conditions, particularly with strained systems or specific reagents, an oxetanyl radical can undergo ring-opening polymerization. acs.org While oxolane is more stable than oxetane (B1205548), ring-opening pathways can still be relevant.

Group Transfer: In the presence of certain organochalcogen compounds, microwave-induced group-transfer cyclization can lead to the formation of substituted tetrahydrofuran derivatives.

For this compound specifically, a radical reaction would most likely be initiated on the oxolane ring rather than at the stable sulfonyl fluoride group. A C-H bond on the ring is significantly weaker and more susceptible to radical abstraction than the S-F or S-C bonds. Once a radical is formed on the ring, its subsequent reactivity would depend on the specific reaction conditions and the presence of other reagents.

Pericyclic Reactions and Other Rearrangements Involving the Oxolane System

Pericyclic reactions are concerted processes that involve a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. libretexts.orgmsu.edu These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are typically not initiated by radical intermediates. msu.edu Consequently, direct involvement of the homolytic cleavage products of this compound in pericyclic reactions is unlikely.

However, the oxolane system itself can potentially participate in rearrangements under specific, non-radical conditions. For example, Lewis acid-mediated rearrangements of substituted oxolanes have been reported. It is important to distinguish these ionic pathways from the radical-mediated transformations that are the primary focus of the reactivity of this compound.

Detailed Mechanistic Studies of this compound Transformations

Elucidating the precise mechanisms of the transformations of this compound requires a combination of kinetic, spectroscopic, and computational approaches. While specific experimental data for this compound are not extensively documented, the following subsections outline the key methodologies that would be employed in such mechanistic investigations.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the nature of the transition state. princeton.eduwikipedia.org In the context of the homolytic cleavage of the C-S bond in this compound, a primary KIE would be expected if this bond-breaking event is the rate-determining step. This could be experimentally determined by synthesizing an isotopically labeled analogue, for example, by replacing the hydrogen atoms on the methylene (B1212753) bridge with deuterium (Oxolan-3-yl-CD₂-SO₂F). A significant kH/kD value (typically > 1.5) would provide strong evidence for C-S bond cleavage in the rate-determining step. princeton.edu Studies on other systems have demonstrated that KIEs can reveal whether C-H bond cleavage is involved in the rate-determining step of oxidative cyclizations. nih.gov

Determination of the rate law for a reaction involving this compound would provide further mechanistic insights. For a unimolecular homolytic cleavage, a first-order rate law would be expected.

Table 2: Expected Kinetic Isotope Effects for Proposed Mechanistic Steps This table presents hypothetical KIE values for key steps in the proposed reactions of this compound, based on established principles.

| Reaction Step | Isotopically Labeled Position | Expected KIE (kH/kD) | Mechanistic Implication |

| C-S Homolytic Cleavage | -CH₂-SO₂F vs. -CD₂-SO₂F | ~1.0 (secondary) | C-S bond is breaking, not C-H. |

| H-atom abstraction from solvent | Deuterated solvent | > 2.0 (primary) | Solvent is involved in H-transfer. |

| Intramolecular H-abstraction | Deuteration at C2/C5 of oxolane ring | > 2.0 (primary) | A specific C-H bond on the ring is broken in the RDS. |

Computational chemistry provides invaluable tools for understanding reaction mechanisms at a molecular level. Transition state theory can be used to model the homolytic cleavage of the C-S bond in this compound. By performing quantum mechanical calculations, the geometry and energy of the transition state for this process can be determined. nih.gov

Reaction coordinate mapping would allow for the visualization of the energy profile of the reaction, from the reactant to the products, passing through the transition state. This would provide quantitative information about the activation energy of the C-S bond cleavage, which is a key parameter governing the reaction rate. Such theoretical studies have been successfully applied to investigate the kinetics of OH radical reactions with aliphatic ethers, providing detailed insights into the reaction mechanism. acs.orgacs.org

The direct observation and characterization of the radical intermediates generated from this compound are crucial for confirming the proposed mechanistic pathways. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as the oxolan-3-ylmethyl radical.

Chemical trapping experiments provide indirect but compelling evidence for the existence of radical intermediates. In a typical experiment, the reaction is carried out in the presence of a radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). If the oxolan-3-ylmethyl radical is formed, it will be trapped by TEMPO to form a stable adduct, which can then be isolated and characterized. The formation of such an adduct would strongly support the occurrence of homolytic C-S bond cleavage. Similar trapping experiments have been used to elucidate the mechanism of sulfonyl radical-mediated reactions. acs.orgresearchgate.net

Advanced Functionalization and Derivatization Strategies

Modification of the Oxolane Ring System

The tetrahydrofuran (B95107) (THF), or oxolane, ring is a common motif in many natural products and pharmacologically active compounds. Its chemical modification is a key strategy for structural diversification.

While direct ring expansion or contraction of the oxolane ring in Oxolan-3-ylmethanesulfonyl fluoride (B91410) is not extensively documented, general methodologies for such transformations on related heterocyclic systems suggest potential pathways.

Ring Expansion: Photochemical methods have been shown to be effective for the ring expansion of smaller, four-membered oxetane (B1205548) rings into five-membered tetrahydrofuran derivatives. rsc.org This type of reaction proceeds through the formation of an oxygen ylide intermediate, which then rearranges. rsc.org Another strategy involves the Brønsted-acid-mediated ring expansion of monocyclopropanated furans, which yields highly functionalized dihydro-2H-pyran derivatives. acs.org These approaches could theoretically be adapted to construct substituted oxolane systems prior to the introduction of the methanesulfonyl fluoride moiety.

Ring Contraction: The contraction of larger, six-membered rings, such as tetrahydropyrans, into functionalized tetrahydrofurans has been achieved. organic-chemistry.org One such method utilizes a nitrite-catalyzed process under aerobic conditions to convert substituted tetrahydropyrans into 2-acyltetrahydrofurans. organic-chemistry.org This indicates that a pre-formed larger ring system could be a viable precursor to a substituted oxolane core.

Achieving precise control over the substitution pattern of the oxolane ring is critical for developing structure-activity relationships in derivative compounds.

Regioselective Functionalization: The α-C–H bonds of tetrahydrofuran are particularly susceptible to functionalization. Metal-free, photocatalytic methods using a bromine radical source have been developed to selectively activate the α-C–H bond for C–S and C–C cross-coupling reactions. rsc.org Additionally, gold-catalyzed reactions of dihydrofurans can lead to highly regioselective ring-opening and functionalization, such as allylation at the 2-position or azidation at the 4-position. nih.gov In tetrafluorinated benzo-fused BOPYPY dyes containing a heterocyclic system, nucleophilic aromatic substitution occurs with high regioselectivity, consistently substituting the F2 atom with various nucleophiles. nih.gov

Stereoselective Functionalization: The synthesis of substituted tetrahydrofurans with high stereocontrol is often accomplished through cyclization reactions of acyclic precursors. Palladium-catalyzed carboetherification of γ-hydroxy alkenes is a powerful method for constructing tetrahydrofuran rings, forming both a C–O and a C–C bond with excellent diastereoselectivity, typically favoring a 2,5-trans arrangement. nih.gov This strategy has been successfully applied in the sequential synthesis of fused-ring and attached-ring bis-tetrahydrofuran systems. nih.gov Similarly, intramolecular iodo-etherification of homoallylic alcohols can produce 2,3,5-trisubstituted iodo-tetrahydrofurans stereospecifically. nottingham.ac.uk Radical cyclization reactions, whose diastereoselectivity can be controlled by the addition of Lewis acids, also provide a route to stereochemically defined tetrahydrofuran derivatives. diva-portal.org

Transformations of the Sulfonyl Fluoride Group to Other Sulfonyl Derivatives

The sulfonyl fluoride group is a stable yet reactive functional handle, celebrated for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. thieme-connect.comnih.gov This reactivity allows for its efficient conversion into a wide array of other sulfonyl-based functional groups.

The reaction of sulfonyl fluorides with amine and alcohol nucleophiles is a cornerstone of SuFEx chemistry, providing reliable access to sulfonamides and sulfonic esters.

Sulfonamide Synthesis: Sulfonyl fluorides react with primary and secondary amines to form sulfonamides. These reactions can be mediated by bases or Lewis acids. acs.org For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides, facilitating their reaction with a broad range of amines under mild conditions to produce sulfonamides in good to excellent yields. acs.org In some cases, such as the reaction with 4-aminophenol, the reaction chemoselectively forms the sulfonamide over the sulfonic ester. acs.org

Sulfonic Ester Synthesis: The conversion to sulfonic esters (sulfonates) is typically achieved by reacting the sulfonyl fluoride with alcohols or phenols. organic-chemistry.org These reactions are often promoted by the use of a base, such as Cs₂CO₃. organic-chemistry.org The pendant sulfonyl fluoride group can be readily modified through SuFEx chemistry with silyl-protected phenols to rapidly generate diverse compound libraries. nih.gov

Table 1: Selected Methods for the Conversion of Sulfonyl Fluorides

| Derivative | Reagents & Conditions | Product Yield | Reference |

|---|---|---|---|

| Sulfonamide | Amine, Ca(NTf₂)₂, t-amylOH, 60 °C | Good to Excellent | acs.org |

| Sulfonamide | Primary/Secondary Amine, Base | Good | organic-chemistry.org |

| Sulfonic Ester | Silyl-protected Phenol, Base | High | nih.gov |

Beyond sulfonamides and esters, the sulfonyl fluoride moiety can be a precursor to other important sulfur(VI) functionalities.

Sulfone Formation: While direct conversion of the sulfonyl fluoride group (R-SO₂F) to a sulfone (R-SO₂-R') is not a standard transformation, sulfonyl fluorides can be used to construct molecules containing a sulfone group. For example, vinyl sulfones can be synthesized with excellent E-selectivity through the coupling of sulfonyl fluorides with alkenes, a reaction enabled by cooperative organosuperbase activation and photoredox catalysis. researchgate.net

Sulfonate Formation: The term "sulfonate" can refer to either the salt of a sulfonic acid (R-SO₃⁻ M⁺) or a sulfonic ester (R-SO₂-OR'). The synthesis of sulfonic esters from sulfonyl fluorides is a well-established process as described in the section above. nih.govorganic-chemistry.org The interconversion between sulfonates and sulfonyl fluorides is also synthetically valuable. Facile, one-pot methods have been developed to synthesize sulfonyl fluorides from the more abundant and inexpensive sulfonic acids or their salts, often proceeding through an intermediate sulfonyl chloride. nih.govnih.gov

Construction of Complex Molecular Architectures

The dual functionality of Oxolan-3-ylmethanesulfonyl fluoride makes it an attractive building block for the synthesis of complex molecules. The oxolane ring can serve as a rigid or flexible scaffold, while the sulfonyl fluoride group acts as a versatile "click" handle for covalent ligation to other molecular fragments.

Research has demonstrated the use of related bifunctional molecules in creating elaborate structures. For instance, β-chloro alkenylsulfonyl fluorides have been developed as powerful molecular hubs. researchgate.net These molecules can undergo a variety of transformations at the chloride position—such as reduction, Suzuki and Sonogashira couplings, and nucleophilic substitutions—while leaving the sulfonyl fluoride group intact for subsequent SuFEx reactions. researchgate.net

Similarly, the oxolane core of this compound can be incorporated into larger systems. Palladium-catalyzed carboetherification has been used to construct complex bis-tetrahydrofuran structures, which are scaffolds found in numerous biologically active natural products. nih.gov By analogy, this compound could be incorporated into a larger precursor and then undergo cyclization to form a complex, multi-ring system where the sulfonyl fluoride is positioned for further derivatization. This modular approach, combining stereocontrolled synthesis of the heterocyclic core with the robust reactivity of the sulfonyl fluoride, provides a powerful platform for building complex and functionally diverse molecular architectures.

Incorporation into Macrocycles and Polycyclic Systems

The synthesis of macrocycles—cyclic molecules containing twelve or more atoms—is a significant area of chemical research, driven by the diverse applications of these structures in medicine and materials science. nih.govmskcc.org The incorporation of the this compound moiety into such frameworks can be envisioned through several strategic approaches that leverage the reactivity of both the oxolane ring and the sulfonyl fluoride group.

One conceptual strategy involves a ring-closing metathesis (RCM) reaction. In this approach, the oxolane ring would be pre-functionalized with two terminal alkene chains. The sulfonyl fluoride group could be introduced either before or after the macrocyclization step. For instance, a di-allylated derivative of 3-(hydroxymethyl)oxolane could be subjected to RCM using a Grubbs or Hoveyda-Grubbs catalyst to form the macrocyclic ether. Subsequent conversion of a precursor functional group to the methanesulfonyl fluoride would complete the synthesis. This method offers control over ring size and geometry. cam.ac.uk

Alternatively, intramolecular nucleophilic substitution reactions could be employed. The sulfonyl fluoride itself can act as an electrophilic partner in a macrocyclization reaction. A linear precursor containing the this compound unit at one terminus and a potent nucleophile (e.g., an alcohol, amine, or thiol) at the other could be induced to cyclize under high-dilution conditions to minimize intermolecular polymerization. nih.gov The choice of nucleophile and the length of the connecting chain would dictate the size and nature of the resulting macrocycle.

The construction of polycyclic systems could be approached by utilizing the oxolane ring as a scaffold for further annulations. For example, a Diels-Alder reaction could be conceptualized where a diene is tethered to the oxolane ring, which then reacts with a dienophile to form a new six-membered ring, thus creating a polycyclic structure. The sulfonyl fluoride group could be positioned to influence the stereochemical outcome of the cyclization or to serve as a subsequent point of modification.

| Macrocyclization Strategy | Key Reagents/Conditions | Potential Macrocycle Type |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs catalyst, di-alkenyl oxolane precursor | Macrocyclic ether |

| Intramolecular Nucleophilic Substitution | High dilution, linear precursor with terminal nucleophile and sulfonyl fluoride | Thia- or aza-macrocycles, macrocyclic esters |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, linear hydroxy-acid precursor | Macrolactone |

Synthesis of Bioconjugates and Chemical Probes (Conceptual Framework)

The unique reactivity of the sulfonyl fluoride group makes it an ideal warhead for the development of chemical probes and bioconjugates. purdue.edu Sulfonyl fluorides are known to covalently react with the side chains of several nucleophilic amino acid residues, such as serine, threonine, tyrosine, lysine, and histidine, under specific conditions. mdpi.com This reactivity can be harnessed to design probes that target specific proteins or to attach the oxolane-containing scaffold to biomolecules.

A conceptual framework for developing a chemical probe based on this compound would involve its conjugation to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This could be achieved by first modifying the oxolane ring with a linker containing a suitable functional group for attachment to the reporter. For example, the hydroxyl group of a precursor like (oxolan-3-yl)methanol could be etherified with a linker containing a terminal azide (B81097) or alkyne. This would allow for a "click" reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach the reporter molecule. The final step would be the introduction of the methanesulfonyl fluoride moiety.

The resulting probe could then be used in activity-based protein profiling (ABPP) experiments to identify new protein targets. The oxolane ring, in this context, could serve to modulate the solubility, cell permeability, and pharmacokinetic properties of the probe, or it could be designed to mimic a natural ligand, thereby directing the probe to a specific class of proteins.

For bioconjugation, this compound could be used to label proteins or other biomolecules in a site-specific manner. The reactivity of the sulfonyl fluoride can be tuned by modifying the electronic environment around the sulfur atom. mdpi.com By incorporating the this compound into a larger molecule that has an affinity for a particular protein, the covalent labeling can be directed to a specific site on that protein. This strategy is valuable for creating antibody-drug conjugates or for stabilizing protein-protein interactions. nih.gov

| Application | Conceptual Design | Key Reactive Group | Potential Utility |

| Chemical Probe | Oxolane-linker-reporter scaffold with a sulfonyl fluoride warhead | Sulfonyl fluoride | Activity-based protein profiling, target identification |

| Bioconjugation Agent | Molecule incorporating the oxolane-methanesulfonyl fluoride motif designed to bind a specific biomolecule | Sulfonyl fluoride | Site-specific protein labeling, antibody-drug conjugates |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. For Oxolan-3-ylmethanesulfonyl fluoride (B91410), DFT calculations can illuminate the intricacies of its potential chemical transformations.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. For reactions involving the sulfonyl fluoride group of Oxolan-3-ylmethanesulfonyl fluoride, such as nucleophilic substitution at the sulfur atom, DFT can predict the reaction energy profiles.

Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Parameters for the Reaction of this compound with a Nucleophile

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔG‡ | Gibbs free energy of activation | 15-25 |

| ΔG_rxn | Gibbs free energy of reaction | -10 to -20 |

| TS Geometry | Key bond distances in the transition state | S-F: elongated, S-Nu: forming |

The transition state geometry would likely feature a trigonal bipyramidal arrangement around the sulfur atom, with the incoming nucleophile and the leaving fluoride ion in axial positions. The oxolane-methyl substituent would occupy an equatorial position. The precise bond lengths and angles in this transition state are critical for understanding the reaction mechanism. For instance, studies on similar sulfonyl fluorides have shown that the S-F bond is significantly elongated in the transition state, indicating its cleavage is a key part of the rate-determining step.

The reactivity of this compound is governed by its electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals.

The LUMO is expected to be centered on the sulfonyl group, specifically on the antibonding σ* orbital of the S-F bond. This localization makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The energy of the LUMO is a key predictor of reactivity; a lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. nih.gov

The HOMO, conversely, would likely be distributed over the oxolane ring and the sulfonyl oxygen atoms, representing the most accessible electrons. Analysis of the orbital interactions between the HOMO of a nucleophile and the LUMO of this compound can provide a more nuanced understanding of the reaction's feasibility and regioselectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static electronic properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. rsc.orgnih.govjcu.czfrontiersin.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, in a biological context, one could simulate the interaction of this compound with the active site of an enzyme. These simulations can reveal key hydrogen bonds, van der Waals contacts, and electrostatic interactions that govern binding affinity and specificity. jcu.czfrontiersin.org The sulfonyl oxygen atoms and the fluorine atom are expected to be key hydrogen bond acceptors.

Table 2: Potential Intermolecular Interactions of this compound Identified through MD Simulations

| Interacting Group | Type of Interaction | Potential Partner in a Biological System |

| Sulfonyl Oxygens | Hydrogen Bond Acceptor | Amine or hydroxyl groups of amino acid residues (e.g., Lys, Ser, Tyr) |

| Fluorine Atom | Hydrogen Bond Acceptor / Halogen Bond Donor | Amine or hydroxyl groups / Electron-rich aromatic rings |

| Oxolane Oxygen | Hydrogen Bond Acceptor | Amine or hydroxyl groups of amino acid residues |

| Alkyl Backbone | Van der Waals Interactions | Hydrophobic pockets in a protein |

Quantum Chemical Studies of Fluoride Activation and Bond Properties

The S-F bond in sulfonyl fluorides is known for its remarkable stability, yet it can be activated for nucleophilic substitution. digitellinc.comacs.org Quantum chemical calculations can provide a deep understanding of the factors that govern this activation. researchgate.netnih.gov

The strength of the S-F bond can be quantified by its bond dissociation energy (BDE). High-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)), can provide benchmark BDE values. nih.gov DFT methods can also be used to predict BDEs with reasonable accuracy. researchgate.net The electronic environment around the sulfonyl group, influenced by the oxolane-methyl substituent, will modulate the S-F bond strength.

Activation of the S-F bond often involves weakening it through interaction with a catalyst or a specific chemical environment. For instance, Lewis acids can coordinate to the fluorine or oxygen atoms, polarizing the S-F bond and making the sulfur atom more electrophilic. Quantum chemical calculations can model these interactions and quantify the extent of bond activation by analyzing changes in bond length, vibrational frequencies, and electron density distribution. acs.orgacs.org

Structure-Reactivity Relationship Prediction and Design

A major goal of computational chemistry is to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). medwinpublishers.comnih.gov These models use calculated molecular descriptors to predict the biological activity or physical properties of a series of related compounds.

For a series of analogs of this compound, one could develop a QSAR model to predict their inhibitory activity against a particular enzyme, for example. The molecular descriptors used in such a model could include:

Electronic descriptors: LUMO energy, partial atomic charges on the sulfur and fluorine atoms, dipole moment. nih.gov

Steric descriptors: Molecular volume, surface area, specific conformational descriptors.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Recent advances in machine learning, when combined with high-throughput computational chemistry, have shown great promise in predicting reaction outcomes and identifying optimal reaction conditions for classes of compounds like sulfonyl fluorides. princeton.eduucla.eduacs.org By generating a large dataset of calculated properties for virtual analogs of this compound, machine learning models could be trained to predict reactivity, guiding the design of new molecules with desired properties. princeton.eduucla.eduacs.org For instance, a model could be developed to predict the rate of reaction with a specific nucleophilic amino acid residue, aiding in the design of more potent and selective covalent inhibitors. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise three-dimensional structure of Oxolan-3-ylmethanesulfonyl fluoride (B91410) in solution. A combination of one-dimensional and multi-dimensional NMR experiments is employed to assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) resonances.

While specific spectral data for Oxolan-3-ylmethanesulfonyl fluoride is not publicly available, the expected chemical shifts and coupling constants can be reliably predicted based on extensive data from structurally related compounds, such as other saturated heterocyclic sulfonyl fluorides and oxolane derivatives. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Position (Oxolane Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H/C-2 | 3.7 - 3.9 (m) | ~68-70 |

| H/C-3 | 2.5 - 2.8 (m) | ~38-42 |

| H/C-4 | 1.9 - 2.2 (m) | ~30-33 |

| H/C-5 | 3.6 - 3.8 (m) | ~67-69 |

| CH₂-SO₂F | 3.3 - 3.6 (d) | ~55-60 |

Note: This is a predictive table based on analogous structures. Actual values may vary. 'm' denotes multiplet, 'd' denotes doublet.

To unequivocally assign the predicted resonances and establish through-bond and through-space correlations, a series of two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the methine proton at C-3 and the adjacent methylene (B1212753) protons at C-2 and C-4, as well as between the methylene protons of the CH₂SO₂F group and the methine proton at C-3. It would also delineate the coupling pathway within the oxolane ring, for instance, between the protons at C-4 and C-5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the oxolane ring and the methanesulfonyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is crucial for connecting different spin systems. For example, it would show a correlation between the protons of the CH₂SO₂F group and the C-3 carbon of the oxolane ring, confirming the attachment point of the sulfonyl fluoride moiety. Correlations between the C-2 and C-5 carbons and the protons on the opposite side of the ring can also help to confirm the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional conformation. For instance, NOESY could reveal spatial relationships between the CH₂SO₂F group and specific protons on the oxolane ring, helping to determine the preferred orientation of this side chain.

¹⁹F NMR is a highly sensitive technique for directly probing the fluorine atom within the sulfonyl fluoride group. biophysics.org Given that ¹⁹F is a 100% naturally abundant spin-½ nucleus, it provides a clean spectrum without the need for isotopic enrichment. biophysics.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound (C₅H₉FO₃S), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 169.0335 |

| [M+Na]⁺ | 191.0154 |

Note: These values are calculated for the most abundant isotopes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺) which is then fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information.

A key fragmentation pathway for sulfonyl fluorides, particularly those on strained rings like oxetanes, has been shown to be defluorosulfonylation, involving the loss of SO₂ and a fluoride ion to form a carbocation. springernature.com It is plausible that this compound could undergo a similar fragmentation upon ionization. The primary fragment would likely be the oxolanylmethyl carbocation resulting from the loss of SO₂F.

Plausible Fragmentation Pathways in MS/MS:

Loss of SO₂F: The most significant fragmentation would likely be the cleavage of the C-S bond, leading to the loss of the sulfonyl fluoride radical (•SO₂F) or anion (SO₂F⁻), generating a cation at m/z 85, corresponding to the [C₅H₉O]⁺ fragment (the oxolan-3-ylmethyl cation).

Ring Opening: Fragmentation of the tetrahydrofuran (B95107) ring itself could also occur, leading to smaller fragment ions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorptions corresponding to the sulfonyl group and the C-O-C ether linkage.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The S=O symmetric stretch is typically a strong band in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| S=O (from SO₂F) | Asymmetric Stretch | ~1400 - 1450 |

| S=O (from SO₂F) | Symmetric Stretch | ~1200 - 1240 |

| C-O-C (ether) | Asymmetric Stretch | ~1050 - 1150 |

| S-F | Stretch | ~750 - 850 |

| C-H (alkane) | Stretch | ~2850 - 2960 |

The combination of these advanced spectroscopic methods provides a detailed and unambiguous characterization of the chemical structure and bonding of this compound.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For this compound, which possesses a chiral center at the C3 position of the oxolane ring, this technique is indispensable not only for elucidating its molecular conformation but also for establishing its absolute configuration.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded as the crystal is rotated. wikipedia.org By analyzing the positions and intensities of the diffracted X-rays, a detailed electron density map of the molecule can be constructed.

From this map, the precise coordinates of each atom (carbon, oxygen, sulfur, and fluorine) are determined, revealing critical information about bond lengths, bond angles, and torsional angles. For instance, the puckering of the oxolane ring and the orientation of the methanesulfonyl fluoride substituent relative to the ring can be accurately defined. berkeley.edu Furthermore, for a chiral crystal, the anomalous dispersion of X-rays by the atoms allows for the determination of the absolute configuration (R or S) of the stereocenter, a crucial aspect for its application in stereospecific synthesis and biological studies. nih.gov

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.85 |

| b (Å) | 10.23 |

| c (Å) | 7.45 |

| β (°) | 105.2 |

| Volume (ų) | 502.8 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.112 |

| R-factor | 0.045 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical parameters obtained from an X-ray crystallographic analysis.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or stereoisomers.

Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the column walls. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated based on their mass-to-charge ratio (m/z). whitman.edu The fragmentation pattern is a unique fingerprint of the molecule's structure and can be used for definitive identification by comparing it to spectral libraries or by interpreting the fragmentation pathways.

Hypothetical GC-MS Fragmentation Data for this compound:

| m/z | Proposed Fragment | Relative Intensity (%) |

| 168 | [M]⁺ | 5 |

| 103 | [M - SO₂F]⁺ | 45 |

| 71 | [C₄H₇O]⁺ | 100 |

| 43 | [C₃H₇]⁺ | 60 |

Note: This table presents a hypothetical fragmentation pattern for this compound based on the expected cleavage of the sulfonyl fluoride group and fragmentation of the oxolane ring. The base peak is assumed to be the stable oxolanyl cation.

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For a chiral molecule like this compound, the use of a chiral stationary phase (CSP) is essential for the separation of its enantiomers. eijppr.com

The principle behind chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com These diastereomeric complexes have different stabilities and, therefore, different affinities for the stationary phase, leading to different retention times for the two enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in resolving a broad range of chiral compounds, including those with sulfur-based chirality. researchgate.netresearchgate.net The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for optimizing the separation.

By injecting a racemic mixture of this compound onto a chiral HPLC column, two distinct peaks corresponding to the (R)- and (S)-enantiomers would be observed. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee) of a sample.

Hypothetical Chiral HPLC Separation Data for this compound:

| Parameter | Hypothetical Value |

| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: The data in this table is hypothetical and illustrates a potential chiral separation method. The elution order of the enantiomers would need to be determined experimentally.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advances

Research into aliphatic sulfonyl fluorides has established them as important building blocks in various fields due to their unique reactivity and stability. sigmaaldrich.com The sulfonyl fluoride (B91410) moiety is notably more stable to hydrolysis under both acidic and basic conditions than the more common sulfonyl chloride. sigmaaldrich.com This stability, coupled with its reactivity towards nucleophiles, makes it an attractive functional group for applications in drug discovery, chemical biology, and materials science. sigmaaldrich.comresearchgate.net

Methodological advancements have focused on the synthesis of alkylsulfonyl fluorides through various catalytic strategies, including photoredox, electro-, transition-metal, and organocatalysis. sigmaaldrich.com These methods provide access to a diverse range of sulfonyl fluorides that can serve as bioactive molecules or as building blocks for further transformations, such as the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.com The SuFEx reaction, in particular, has emerged as a powerful tool for rapidly connecting molecules. sciencedaily.com

The oxolane ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its ability to form hydrogen bonds and its conformational flexibility contribute to its frequent role in molecular recognition at biological targets. The synthesis of substituted tetrahydrofuran (B95107) derivatives with high stereocontrol is an area of active research. chemistryviews.org

Identification of Unexplored Reactivity and Transformation Pathways

The unique combination of a reactive sulfonyl fluoride and a chiral oxolane ring in Oxolan-3-ylmethanesulfonyl fluoride presents several avenues for unexplored reactivity.

Asymmetric Transformations: The chirality of the oxolane ring could be exploited to direct stereoselective reactions at the sulfonyl fluoride or adjacent positions. The development of catalytic systems that can differentiate between the enantiomers or diastereomers of this compound would be a significant advance.

Ring-Opening Reactions: The oxolane ring is susceptible to ring-opening under certain conditions. chemicalbook.com Investigating the ring-opening reactions of this compound, potentially triggered by activation of the sulfonyl fluoride, could lead to novel linear structures with multiple functional groups.

Radical Chemistry: While the S(VI)-F bond is strong, the generation of S(VI) radicals from sulfonyl fluorides is an emerging area. researchgate.net Exploring the radical-mediated transformations of this compound could unlock new synthetic pathways. nih.gov For example, radical addition reactions to the oxolane ring or coupling reactions involving the sulfonyl fluoride could be envisioned.

Electron-Induced Reactions: The reactivity of tetrahydrofuran under electron exposure has been studied, leading to various products. nih.gov Investigating the behavior of this compound under similar conditions could reveal novel degradation or transformation pathways.

Potential for Novel Catalyst Development and Reaction Optimization

The development of new catalysts and the optimization of reaction conditions will be crucial for unlocking the full potential of this compound.

Catalytic Amidation: Recent breakthroughs have demonstrated the catalytic amidation of sulfonyl fluorides using nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt). chemrxiv.orgnih.gov Applying and optimizing these methods for this compound, especially with sterically demanding amines, would be a valuable endeavor. chemrxiv.org

Enantioselective Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound itself would be highly desirable. Furthermore, chiral catalysts could be employed in reactions of the racemic compound to achieve kinetic resolution or desymmetrization.

Activation of the Sulfonyl Fluoride: While base catalysis is known to activate sulfonyl fluorides, further investigation into the mechanism and the development of more efficient catalytic systems are needed. acs.orgnih.gov This includes exploring new transition metal catalysts, organocatalysts, and photoredox systems specifically tailored for aliphatic sulfonyl fluorides. sigmaaldrich.com

Flow Chemistry: The use of flow chemistry for the synthesis of fluorinated compounds, including acyl fluorides and carbamoyl (B1232498) fluorides, has shown significant advantages in terms of safety and scalability. nih.govnih.gov Developing continuous flow processes for the synthesis and subsequent reactions of this compound could facilitate its broader application.

Conceptual Considerations for Emerging Applications in Chemical Biology, Materials Science, and Advanced Chemical Synthesis

The unique structural features of this compound suggest a range of potential applications in diverse scientific fields.

Chemical Biology: The sulfonyl fluoride group is a well-established covalent warhead for targeting serine, threonine, and tyrosine residues in proteins. nih.gov this compound could therefore serve as a valuable chemical probe for identifying new binding partners and studying enzyme function. nih.govrsc.org The oxolane moiety can provide favorable interactions in protein binding pockets. The development of fluorescently labeled versions could aid in studying cellular processes. acs.org

Materials Science: The ability of sulfonyl fluorides to participate in SuFEx click chemistry makes them excellent candidates for the synthesis of novel polymers and materials. researchgate.net this compound could be used as a monomer or a cross-linking agent to introduce the flexible and polar oxolane unit into polymer backbones, potentially influencing properties like solubility and thermal stability.

Advanced Chemical Synthesis: As a bifunctional building block, this compound can be used in the synthesis of complex molecules. The sulfonyl fluoride can be converted into a variety of other functional groups, including sulfonamides, sulfonates, and sulfonic acids, while the oxolane ring can be further functionalized or serve as a key structural element. researchgate.net Its use in fragment-based drug discovery programs could lead to the identification of novel therapeutic agents. researchgate.net The development of methods for the late-stage functionalization of complex molecules using this reagent would also be of significant interest. nih.gov

Q & A

Basic Research Questions